4-Methyl-N-(4-methylcyclohexyl)aniline
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Overview
Description
4-Methyl-N-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 4-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the aniline nitrogen by the 4-methylcyclohexyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity . The use of such catalysts allows for the reaction to proceed at lower temperatures and pressures, making the process more energy-efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
4-Methyl-N-(4-methylcyclohexyl)aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but lacks the cyclohexyl group.
4-Methyl-N-phenylaniline: Similar but with a phenyl group instead of a cyclohexyl group.
N-Cyclohexylaniline: Similar but without the methyl group on the cyclohexyl ring.
Uniqueness
4-Methyl-N-(4-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a cyclohexyl group on the aniline nitrogen. This structural feature imparts distinct steric and electronic properties, making the compound particularly useful in applications requiring specific molecular interactions and reactivity .
Properties
CAS No. |
146334-66-9 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-4,7-8,12,14-15H,5-6,9-10H2,1-2H3 |
InChI Key |
QXNRNMQORZTFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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